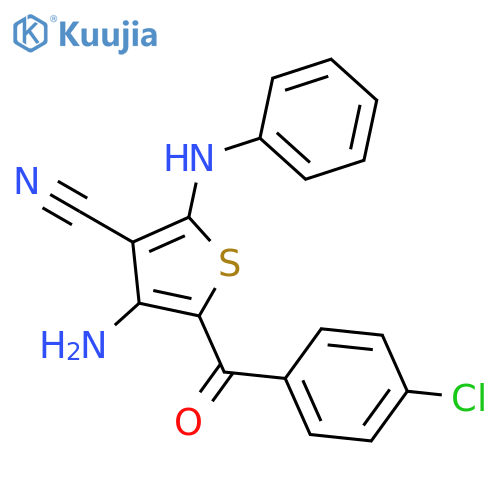Cas no 328262-53-9 (3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-)

328262-53-9 structure
商品名:3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-
- 4-AMINO-2-ANILINO-5-(4-CHLOROBENZOYL)-3-THIOPHENECARBONITRILE
- Bionet1_003333
- AK-777/36503003
- HMS578C15
- SCHEMBL4465841
- 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile
- Oprea1_008207
- STK791122
- 4-amino-5-[(4-chlorophenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile
- AKOS005085842
- CS-0360262
- 4-amino-2-anilino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
- 328262-53-9
- 2M-933
-
- インチ: InChI=1S/C18H12ClN3OS/c19-12-8-6-11(7-9-12)16(23)17-15(21)14(10-20)18(24-17)22-13-4-2-1-3-5-13/h1-9,22H,21H2
- InChIKey: RBCYYJHAGYCVNH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 353.0389609Da
- どういたいしつりょう: 353.0389609Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430932-1g |
4-Amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile |
328262-53-9 | 90% | 1g |
¥3112.00 | 2024-05-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888888-1g |
4-Amino-5-(4-chlorobenzoyl)-2-(phenylamino)thiophene-3-carbonitrile |
328262-53-9 | 90% | 1g |
¥2394.0 | 2023-01-30 |
3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)- 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
328262-53-9 (3-Thiophenecarbonitrile, 4-amino-5-(4-chlorobenzoyl)-2-(phenylamino)-) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
